4,5-Dibromo-2-(difluoromethoxy)phenol
Overview
Description
4,5-Dibromo-2-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H4Br2F2O2 It is characterized by the presence of two bromine atoms, two fluorine atoms, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(difluoromethoxy)phenol typically involves the bromination of 2-(difluoromethoxy)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4 and 5 positions of the phenol ring.
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Bromination with Bromine
Reagents: Bromine (Br2), 2-(difluoromethoxy)phenol
Conditions: The reaction is conducted in an organic solvent such as dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.
Procedure: Bromine is added dropwise to a solution of 2-(difluoromethoxy)phenol in dichloromethane. The reaction mixture is stirred until the bromination is complete, as indicated by the disappearance of the starting material.
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Bromination with N-Bromosuccinimide (NBS)
Reagents: N-Bromosuccinimide (NBS), 2-(difluoromethoxy)phenol
Conditions: The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions.
Procedure: NBS is added to a solution of 2-(difluoromethoxy)phenol in carbon tetrachloride. The reaction mixture is heated under reflux until the bromination is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:
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Substitution Reactions
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The phenol ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, at positions ortho or para to the hydroxyl group.
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Oxidation Reactions
- The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction Reactions
- The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Reagents such as zinc dust in acetic acid or palladium on carbon (Pd/C) for catalytic hydrogenation.
Major Products
Substitution: Formation of substituted phenols or ethers depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols.
Scientific Research Applications
4,5-Dibromo-2-(difluoromethoxy)phenol has several scientific research applications, including:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of halogenated phenols and their reactivity.
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Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Studied for its effects on enzyme activity and protein interactions.
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Medicine
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting microbial infections.
- Evaluated for its potential as a lead compound in drug discovery.
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Industry
- Used in the production of specialty chemicals and intermediates.
- Employed in the development of materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(difluoromethoxy)phenol involves its interaction with biological targets, such as enzymes or proteins. The bromine and fluorine atoms, along with the phenol group, contribute to its reactivity and binding affinity. The compound may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues, leading to a disruption of normal biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Similar structure but lacks the difluoromethoxy group.
2,5-Dibromo-4-(decyloxy)phenol: Similar bromination pattern but with a different alkoxy group.
4-Bromo-2,5-dimethoxyphenethylamine: Contains bromine and methoxy groups but differs in the overall structure and functional groups.
Uniqueness
4,5-Dibromo-2-(difluoromethoxy)phenol is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical and biological properties
Biological Activity
4,5-Dibromo-2-(difluoromethoxy)phenol is an organic compound with a molecular formula of CHBrFO. It features two bromine atoms, two fluorine atoms, and a methoxy group attached to a phenolic ring. This compound has garnered attention for its potential biological activity, particularly in the fields of antimicrobial and antineoplastic research. This article explores its biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the bromination of 2-(difluoromethoxy)phenol using bromine or N-bromosuccinimide (NBS). The reaction is carried out in an organic solvent like dichloromethane at room temperature, ensuring selective bromination at the 4 and 5 positions of the phenol ring.
The biological activity of this compound is attributed to its interaction with various biological targets, such as enzymes and proteins. The presence of bromine and fluorine enhances its reactivity and binding affinity. It may inhibit enzyme activity by binding to active sites or interacting with key amino acid residues, disrupting normal biological processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects on various microbial strains, showing potential as a lead compound in drug development aimed at treating microbial infections. The compound's halogenated structure is believed to contribute to its efficacy against bacteria and fungi.
Antineoplastic Activity
A notable study screened 300 natural compounds for antineoplastic properties using Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) cell lines. Although the study primarily focused on other compounds, it highlighted the potential of halogenated phenols like this compound for inducing apoptosis in cancer cells. The compound's structure suggests it may possess similar antiproliferative effects .
Screening Study on Natural Compounds
In a screening study conducted at the Institute of Pharmaceutical Biology and Biotechnology, several halogenated phenolic compounds were evaluated for their cytotoxic effects on leukemic cell lines. The results indicated that compounds similar to this compound demonstrated strong antiproliferative activity with IC50 values ranging from 1.61 to 2.95 μM after 72 hours of treatment. This suggests a promising avenue for further investigation into its therapeutic applications in oncology .
Apoptosis Assays
The apoptosis rate was assessed using caspase-3 activity assays in cell lines treated with halogenated phenols. The fluorometric analysis indicated that these compounds could activate apoptotic pathways effectively, suggesting their potential role in cancer therapy .
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
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This compound | Two bromines, two fluorines | Antimicrobial, potential antineoplastic |
2,4-Dibromophenol | Similar structure but lacks difluoromethoxy group | Moderate antimicrobial |
4-Bromo-2,5-dimethoxyphenethylamine | Contains bromine and methoxy groups | Limited studies on biological activity |
Properties
IUPAC Name |
4,5-dibromo-2-(difluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O2/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFMCFUOKOXBBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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